2-(2-(Dimethylamino)ethoxy)pyridin-3-amine
CAS No.:
Cat. No.: VC18202485
Molecular Formula: C9H15N3O
Molecular Weight: 181.23 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C9H15N3O |
|---|---|
| Molecular Weight | 181.23 g/mol |
| IUPAC Name | 2-[2-(dimethylamino)ethoxy]pyridin-3-amine |
| Standard InChI | InChI=1S/C9H15N3O/c1-12(2)6-7-13-9-8(10)4-3-5-11-9/h3-5H,6-7,10H2,1-2H3 |
| Standard InChI Key | PMAYFOWRMGYWBN-UHFFFAOYSA-N |
| Canonical SMILES | CN(C)CCOC1=C(C=CC=N1)N |
Introduction
Chemical Structure and Molecular Characteristics
Structural Elucidation
The core structure of 2-(2-(dimethylamino)ethoxy)pyridin-3-amine consists of a pyridine ring () substituted at positions 2 and 3. The 2-position bears a 2-(dimethylamino)ethoxy group (), while the 3-position hosts an amino group (). This arrangement is confirmed by its SMILES notation, , and InChIKey .
Table 1: Key Molecular Identifiers
Electronic and Steric Effects
The dimethylamino group () introduces electron-donating effects via its lone pair of electrons, potentially enhancing the solubility of the compound in polar solvents. The ethoxy linker () provides conformational flexibility, enabling interactions with biological targets or coordination sites in metal complexes.
Synthesis and Reaction Pathways
Regioselectivity Challenges
The PubMed study on pyrazolopyrimidines highlights the sensitivity of heterocyclic reactions to reaction conditions . For 2-(2-(dimethylamino)ethoxy)pyridin-3-amine, controlling regioselectivity during substitution reactions is critical to avoid byproducts such as isomeric ethoxy-pyridinamines.
Physicochemical Properties
Solubility and Stability
The compound’s solubility in water is likely moderate due to the polar dimethylamino group, though its lipophilic pyridine ring may enhance permeability across biological membranes. Stability under acidic or basic conditions remains uncharacterized but could be inferred from similar amines, which often undergo protonation or hydrolysis under extreme pH.
Spectroscopic Characterization
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NMR Spectroscopy: Predicted NMR signals include a singlet for protons (~2.2 ppm) and multiplets for pyridine ring protons (6.5–8.5 ppm) .
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Mass Spectrometry: The molecular ion peak at 181.23 corresponds to the molecular weight, with fragmentation patterns likely involving cleavage of the ethoxy chain.
Applications in Pharmaceutical and Material Sciences
Drug Discovery Intermediate
The compound’s structure aligns with scaffolds used in kinase inhibitors and antimicrobial agents. For example, pyridine derivatives are prevalent in tuberculosis drug candidates, as evidenced by studies on pyrazolopyrimidines targeting Mycobacterium tuberculosis ATP synthesis . The dimethylamino group may improve bioavailability by modulating solubility and target binding.
Coordination Chemistry
The amino and dimethylamino groups could act as ligands for metal ions, enabling applications in catalysis or metallodrug design. Similar compounds have been explored for their ability to form stable complexes with transition metals like copper and zinc .
Future Research Directions
Biological Activity Screening
Priority areas include:
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Antimicrobial Assays: Testing against Gram-positive/negative bacteria and mycobacteria, given the efficacy of related pyridine derivatives .
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Kinase Inhibition Studies: Screening for activity against cancer-associated kinases like EGFR or VEGFR2.
Synthetic Methodology Development
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Optimizing one-pot synthesis routes to improve yield and purity.
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Exploring photocatalytic or microwave-assisted reactions for greener production .
Computational Modeling
Density functional theory (DFT) calculations could predict electronic properties and binding affinities, guiding structure-activity relationship (SAR) studies.
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